molecular formula C8H10N2O2S B1415392 [(6-Ethylpyrimidin-4-yl)thio]acetic acid CAS No. 1105192-37-7

[(6-Ethylpyrimidin-4-yl)thio]acetic acid

Cat. No. B1415392
CAS RN: 1105192-37-7
M. Wt: 198.24 g/mol
InChI Key: BCXRJPCSLFRHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6-Ethylpyrimidin-4-yl)thio]acetic acid, also known as 6-EPSA, is an organic acid that is gaining increasing attention due to its potential applications in various scientific research fields. 6-EPSA has been studied for its ability to act as a buffer, a stabilizer, and a chelating agent. It has been used in various biochemical and physiological experiments, and its unique properties make it an attractive compound for further research.

Scientific Research Applications

Pharmacology

In pharmacology, [(6-Ethylpyrimidin-4-yl)thio]acetic acid is explored for its potential as a building block in drug design and synthesis. Its unique structure could be key in developing new therapeutic agents, particularly those targeting diseases where pyrimidine derivatives show efficacy .

Agriculture

This compound may have applications in agriculture, particularly in the synthesis of herbicides or pesticides. Its chemical properties could be harnessed to develop products that are more effective and environmentally friendly .

Chemical Synthesis

As a reagent, [(6-Ethylpyrimidin-4-yl)thio]acetic acid is valuable in organic synthesis. It can act as a precursor or an intermediate in the synthesis of complex molecules, potentially leading to new materials or chemicals with industrial applications .

Industrial Applications

In the industrial sector, this compound’s derivatives could be used in the manufacture of polymers, dyes, and other chemicals that require pyrimidine as a core component. Its versatility in reactions makes it a valuable asset in chemical engineering processes .

Environmental Impact

Research into the environmental impact of [(6-Ethylpyrimidin-4-yl)thio]acetic acid is crucial. Understanding its biodegradability, toxicity, and long-term effects on ecosystems can inform safe handling and disposal practices .

Material Science

Material scientists might investigate [(6-Ethylpyrimidin-4-yl)thio]acetic acid for creating new materials with unique properties, such as enhanced durability or electrical conductivity. Its incorporation into nanomaterials or composites could lead to advancements in technology and construction .

Biochemistry Research

In biochemistry, this compound could be used to study enzyme reactions or metabolic pathways involving pyrimidine derivatives. It may also serve as a molecular probe to understand cellular processes at a chemical level .

Analytical Methods

Finally, [(6-Ethylpyrimidin-4-yl)thio]acetic acid is likely to be used in developing analytical methods such as chromatography or spectrometry. It could serve as a standard or a reagent in assays designed to detect or quantify biological or chemical substances .

properties

IUPAC Name

2-(6-ethylpyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRJPCSLFRHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Ethylpyrimidin-4-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.